molecular formula C20H15N3O3S2 B405225 N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE

N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE

Cat. No.: B405225
M. Wt: 409.5g/mol
InChI Key: CYHRFWRZWCXLEC-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE typically involves multi-step reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by activating certain signaling pathways .

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5g/mol

IUPAC Name

N-[(5E)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H15N3O3S2/c1-12(24)21-23-19(26)17(28-20(23)27)16-14-9-5-6-10-15(14)22(18(16)25)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,21,24)/b17-16+

InChI Key

CYHRFWRZWCXLEC-WUKNDPDISA-N

SMILES

CC(=O)NN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)SC1=S

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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